6-methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-indole-2-carboxamide
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Overview
Description
The compound “6-methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-indole-2-carboxamide” belongs to the class of organic compounds known as tryptamines and derivatives . Tryptamines and derivatives are compounds containing the tryptamine backbone, which is structurally characterized by an indole ring substituted at the 3-position by an ethanamine .
Molecular Structure Analysis
The molecular structure of this compound includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Attached to this indole ring is a methoxy group at the 6-position and a carboxamide group at the 2-position. The carboxamide group is further substituted with a methyl group and a pyridin-3-yl-1H-pyrazol-5-ylmethyl group.Scientific Research Applications
ATM Kinase Inhibition
The discovery of 3-quinoline carboxamides as potent and selective inhibitors of ataxia telangiectasia mutated (ATM) kinase highlights a significant area of research. These inhibitors have demonstrated efficacy in combination with DNA double-strand break-inducing agents in disease-relevant models, showcasing their potential in therapeutic applications related to DNA damage response pathways (Degorce et al., 2016).
Photochemical Methoxylation and Methylation
Research on the UV-irradiation of 3-pyridinecarboxamide in methanol has revealed insights into the mechanisms of methoxylation and methylation, indicating the simultaneous participation of several excited states. This study contributes to the understanding of photochemical reactions involving pyridine derivatives (Sugimori & Itoh, 1986).
Synthesis and Characterization of Monoamide Isomers
The synthesis and structural characterization of monoamide isomers derived from pyridinecarboxylic acid methyl esters highlight the impact of methyl substitution on the pyridine ring. This research is pivotal for understanding the electronic effects in substituted pyridines and their implications in various chemical reactions (Kadir et al., 2017).
Cytotoxicity of Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives
The synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their subsequent reactions to form pyrazolo[1,5-a]pyrimidine derivatives have been explored for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research contributes to the development of novel compounds with potential anticancer activity (Hassan et al., 2014).
Mechanism of Action
Properties
IUPAC Name |
6-methoxy-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-25-15(9-18(24-25)14-4-3-7-21-11-14)12-22-20(26)19-8-13-5-6-16(27-2)10-17(13)23-19/h3-11,23H,12H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEJDMJRUDTIQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=CC4=C(N3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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